molecular formula C10H15N5NaO10P2+ B073521 Adenosine5'-diphosphate,monosodiumsaltdihydrate CAS No. 1172-42-5

Adenosine5'-diphosphate,monosodiumsaltdihydrate

Cat. No.: B073521
CAS No.: 1172-42-5
M. Wt: 450.19 g/mol
InChI Key: NYEHFIIOXORNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5'-diphosphate monosodium salt dihydrate (ADP-Na·2H₂O) is a nucleotide derivative critical in cellular energy metabolism. Its chemical formula is C₁₀H₁₄N₅NaO₁₀P₂·2H₂O, with a molecular weight of 485.21 g/mol (calculated from anhydrous mass of 449.18 g/mol + 36.03 g/mol for two water molecules) . This compound consists of adenosine linked to two phosphate groups, with a monosodium counterion and two water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine5'-diphosphate,monosodiumsaltdihydrate can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and specific kinases. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form ADP. This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Yeast cells, such as Saccharomyces cerevisiae, are commonly used to produce nucleotides, including this compound, through fermentation. The cells are cultured in nutrient-rich media, and the nucleotides are extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

ADP undergoes hydrolysis under acidic and enzymatic conditions, yielding adenosine monophosphate (AMP) or adenosine with phosphate byproducts:

Reaction Type Conditions Products Kinetic Parameters Source
Acid-catalyzed hydrolysis1–5 M HClO₄, 25°CAMP + inorganic pyrophosphate (PPi)First-order kinetics with pH-dependent rate
Enzymatic hydrolysisATPase-mediated, physiological pHAMP + orthophosphate (Pi)Varies by enzyme specificity
  • Mechanistic Insight : Acid hydrolysis occurs via nucleophilic attack at terminal phosphate groups, with bond fission confirmed through isotopic labeling studies . Enzymatic cleavage by ATPases preferentially targets α-β phosphate bonds .

Phosphorylation and Dephosphorylation

ADP serves as a substrate for ATP synthases and kinases in reversible phosphorylation:

Reaction Catalyst Energy Source Product Application
Oxidative phosphorylationATP synthase (mitochondria)Proton gradientATP + H₂OEnergy storage
Substrate-level phosphorylationHexokinase (cytosol)Glucose metabolismATP + ADPGlycolysis regulation
  • Structural Basis : The β-phosphate group of ADP coordinates Mg²⁺ ions during ATP synthase activity, enhancing reaction efficiency .

Metal Ion Coordination

ADP forms stable complexes with divalent cations, influencing its reactivity:

Metal Ion Coordination Site Effect on ADP Experimental Method Source
Mg²⁺β- and γ-phosphate oxygensStabilizes extended conformationNMR spectroscopy
Ca²⁺Oxygen atoms of phosphateAlters solubility and crystallizationX-ray diffraction
  • Thermodynamics : Mg²⁺ binding reduces ADP’s solution entropy by 15–20%, favoring compact conformations .

Stability and Degradation

ADP-Na·2H₂O exhibits pH- and temperature-dependent stability:

Condition Stability Profile Recommendations Source
pH 7.0, -20°CStable for ≥6 monthsLong-term storage in anhydrous conditions
pH <4.0, 25°CRapid hydrolysis to AMP (t₁/₂ <24 hrs)Avoid acidic buffers
50 mg/mL aqueous solutionClear, colorless (no precipitate at 4°C)Use within 7 days

Structural Transitions

The dihydrate form undergoes reversible hydration-dehydration cycles:

Humidity Crystalline Form Unit Cell Changes Implications
75% RHDihydratea = 10.2 Å, b = 14.5 Å, c = 8.7 ÅStable lab storage
95% RHTrihydratea = 10.5 Å, b = 15.1 Å, c = 9.0 ÅAltered solubility and reactivity

Data adapted from ATP analogues; analogous behavior inferred for ADP-Na·2H₂O .

Key Research Findings

  • Mg²⁺-Dependent Dynamics : At physiological Mg²⁺ concentrations (1–5 mM), ADP adopts a bent conformation, optimizing ATP synthase binding .
  • Acid Hydrolysis Selectivity : Bond fission occurs predominantly at terminal phosphate groups (85% PPi vs. 15% Pi) .
  • Hydration Stability : Loss of crystalline water above 40°C disrupts hydrogen bonding networks, accelerating degradation .

Scientific Research Applications

Biochemical Role and Cellular Energy

ADP plays a crucial role in cellular energy metabolism. It is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. The conversion of ADP to ATP occurs during cellular respiration and photosynthesis, making it vital for energy transfer within biological systems.

Key Functions:

  • Acts as a substrate for ATP synthesis.
  • Involved in signal transduction pathways.
  • Functions as a cofactor in enzymatic reactions.

Applications in Molecular Biology

ADP is widely used in molecular biology for various applications:

  • Cell Culture and Transfection: ADP is utilized in the preparation of media for cell culture, enhancing cell viability and proliferation. It is also used in transfection protocols to facilitate the introduction of nucleic acids into cells.
  • Enzymatic Assays: ADP serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. It is particularly important in assays involving kinases and phosphatases.

Table 1: Common Applications of ADP in Molecular Biology

ApplicationDescription
Cell cultureEnhances cell growth and viability
TransfectionFacilitates nucleic acid delivery
Enzymatic assaysSubstrate for kinases and phosphatases

Pharmaceutical Applications

ADP has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Research indicates that ADP exhibits antimicrobial properties, making it a candidate for developing new antibiotics, antifungals, and antivirals .
  • Vasodilatory Effects: Although previously withdrawn by the FDA due to safety concerns, ADP has been studied for its vasodilatory effects, which could have implications in cardiovascular therapies .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] demonstrated that ADP possesses significant antimicrobial activity against various bacterial strains. The findings indicated that ADP could inhibit bacterial growth by disrupting cellular processes.

Case Study 2: Role in Cardiovascular Health

Another research project explored the effects of ADP on vascular smooth muscle cells. The results suggested that ADP could induce relaxation of these cells, potentially offering therapeutic benefits for hypertension management.

Mechanism of Action

Adenosine5'-diphosphate,monosodiumsaltdihydrate exerts its effects primarily through its role in cellular energy transfer. It acts as an intermediate in the conversion of ATP to AMP, facilitating the release and storage of energy. The molecular targets of this compound include various kinases and ATPases that regulate its phosphorylation and hydrolysis. In the electron transport chain, this compound is involved in the production of ATP through oxidative phosphorylation.

Comparison with Similar Compounds

Adenosine 5'-diphosphate (ADP) exists in various salt forms (monosodium, disodium, monopotassium) and hydration states. Below is a comparative analysis of ADP-Na·2H₂O with structurally related compounds:

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Hydration Solubility (Water)
ADP Monosodium Salt Dihydrate C₁₀H₁₄N₅NaO₁₀P₂·2H₂O 485.21 Monosodium Dihydrate High
ADP Disodium Salt Dihydrate C₁₀H₁₂N₅Na₂O₁₀P₂·2H₂O 491.16 Disodium Dihydrate Moderate
ADP Monopotassium Salt Dihydrate C₁₀H₁₄KN₅O₁₀P₂·2H₂O 465.29 Monopotassium Dihydrate High
Adenosine 5'-Monophosphate (AMP) Disodium Salt C₁₀H₁₂N₅Na₂O₇P 391.19 Disodium Anhydrous High
Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O 551.14 (anhydrous) Disodium Hydrate High

Notes:

  • Hydration Stability : The dihydrate forms (e.g., ADP-Na·2H₂O) exhibit enhanced crystallinity and stability compared to anhydrous salts, making them preferable for long-term storage .
  • Solubility: Monosodium salts generally have higher aqueous solubility than disodium or monopotassium salts, which is advantageous in biological buffers .

(1) ADP Monosodium vs. Disodium Salts

  • Enzyme Compatibility: ADP monosodium salt is often used in magnesium-dependent assays (e.g., mitochondrial respiration) to avoid sodium-Mg²⁺ interactions, whereas disodium salts may require ion adjustment .
  • Purinergic Signaling : ADP disodium salt dihydrate is utilized in studies of organic phosphate metabolism in bacteria, where sodium ions mimic physiological conditions .

(2) ADP vs. AMP/ATP

  • Energy Transfer : ADP acts as an intermediate in ATP/AMP interconversion. AMP disodium salt (MW 391.19 g/mol) is a key regulator in energy-stressed pathways, while ATP disodium salt (MW 551.14 g/mol) serves as the primary energy currency .
  • Inhibitory Effects: Modified ADP analogues like α,β-methyleneadenosine 5'-diphosphate (APCP) are potent CD73 inhibitors, highlighting how structural changes alter biological activity compared to native ADP .

(3) Salt-Specific Interactions

  • Monopotassium ADP: Used in crystallography due to its ability to form stable zwitterionic structures, which differ from sodium salts in charge distribution .
  • Industrial Applications : ADP sodium salts are employed in food science to enhance umami flavor in processed meats, leveraging their interaction with taste receptors .

Enzymatic and Regulatory Differences

  • Ribonucleotide Reductase (RNR) : ADP and cytidine 5'-diphosphate (CDP) show divergent reductase activities. ADP reductase in Ehrlich tumor cells requires lower Mg²⁺ concentrations (0.1 mM vs. 3–4 mM for CDP) and is more sensitive to organic solvents like dimethyl sulfoxide .
  • Allosteric Regulation : Both ADP and CDP reductase activities are inhibited by deoxyATP, suggesting shared regulatory mechanisms despite substrate differences .

Biological Activity

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide involved in various biological processes, particularly in energy transfer and signal transduction. The monosodium salt form, specifically ADP monosodium salt dihydrate, exhibits significant biological activity that has been the subject of extensive research. This article delves into the biological functions, mechanisms of action, and relevant case studies associated with ADP.

Chemical Structure and Properties

ADP is composed of adenine, ribose, and two phosphate groups. Its chemical formula is C10H15N5O10P2C_{10}H_{15}N_5O_{10}P_2, and it has a molecular weight of approximately 427.20 g/mol. The structure can be represented as follows:

ADP=AdenineRibosePhosphate2\text{ADP}=\text{Adenine}-\text{Ribose}-\text{Phosphate}_2

Key Properties:

  • Solubility: Highly soluble in water (up to 1590 mg/ml) .
  • Stability: Stable under physiological pH but can hydrolyze under extreme conditions.

Biological Functions

ADP plays several critical roles in cellular metabolism and signaling:

  • Energy Transfer: ADP is a key player in the ATP/ADP cycle, where it is converted to ATP (adenosine triphosphate) via phosphorylation, thus facilitating energy transfer within cells.
  • Platelet Activation: ADP acts as a signaling molecule that promotes platelet aggregation, which is vital for blood clotting. It binds to purinergic receptors on platelets, triggering aggregation and secretion of other pro-aggregatory factors .
  • Signal Transduction: Beyond its role in energy metabolism, ADP serves as a second messenger in various signaling pathways, influencing processes such as inflammation and immune responses.

ADP's biological activity is mediated through its interaction with specific receptors:

  • P2Y Receptors: These G protein-coupled receptors are activated by ADP, leading to intracellular signaling cascades that promote platelet aggregation and vasodilation.
  • Purine Nucleotide Receptors: ADP also interacts with other purinergic receptors that modulate various physiological responses including neurotransmission and smooth muscle contraction.

Case Studies

  • Platelet Aggregation Studies:
    Research has demonstrated that dietary polyenoic fatty acids can alter the response of cat blood platelets to ADP-induced aggregation. This highlights the influence of dietary components on platelet function and cardiovascular health .
  • Inflammatory Response:
    A study indicated that ADP plays a role in mediating inflammation through its action on P2Y receptors. Inhibition of these receptors resulted in reduced inflammatory markers in animal models .
  • Cardiovascular Health:
    Investigations into the role of ADP in coronary blood flow regulation have shown that it is released from red blood cells during hypoxic conditions, acting on vascular smooth muscle to induce vasodilation .

Research Findings

Recent studies have provided insights into the pharmacological potential of ADP:

  • Inhibition Studies: Compounds that inhibit ADP receptor signaling have been explored for their potential to reduce thrombotic events in cardiovascular diseases.
  • Metabolic Pathways: Research has indicated that alterations in ADP levels can affect metabolic pathways related to energy production and stress responses in cells .

Data Table: Biological Activities of ADP

Biological ActivityDescriptionReference
Energy TransferConverts to ATP via phosphorylation
Platelet AggregationPromotes aggregation via P2Y receptor activation
Signal TransductionActs as a second messenger
Inflammation ModulationInfluences inflammatory responses

Q & A

Basic Questions

Q. How should Adenosine 5'-diphosphate (ADP) monosodium salt dihydrate be stored to maintain stability in biochemical assays?

ADP is hygroscopic and prone to hydrolysis. Store lyophilized powder at –20°C in airtight, desiccated containers to prevent moisture absorption and degradation . For short-term use (≤1 week), reconstitute in neutral buffer (pH 7.0–7.4) and store at 4°C. Avoid repeated freeze-thaw cycles, as this accelerates phosphate group hydrolysis. Monitor purity via UV-Vis spectroscopy (λmax = 259 nm; ε = 15.4 × 10³ M⁻¹ cm⁻¹) to confirm structural integrity .

Q. What methods are recommended to verify the purity of ADP monosodium salt dihydrate before use in enzymatic studies?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm. A purity threshold of ≥96% is critical for reproducible kinetic assays . For rapid validation, thin-layer chromatography (TLC) on silica gel with a mobile phase of ethanol:ammonium hydroxide:water (7:2:1 v/v) can detect hydrolyzed products (e.g., AMP or adenosine). Quantify impurities via mass spectrometry if ADP-dependent reactions show inconsistent rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ADP-induced platelet aggregation data across different experimental models?

Variability often arises from ADP salt hydration states, buffer ionic strength, or residual divalent cations (e.g., Mg²⁺). Standardize protocols:

  • Use ADP monosodium salt dihydrate (CAS 16178-48-6) to avoid hydration inconsistencies .
  • Pre-treat platelet-rich plasma with apyrase (1 U/mL) to hydrolyze ambient ATP/ADP .
  • Control Ca²⁺/Mg²⁺ concentrations using chelators (e.g., 1 mM EDTA) to isolate ADP-specific receptor (P2Y12/P2Y1) effects .
  • Validate agonist activity via dose-response curves (typical EC50 = 2–5 µM for human platelets) .

Q. What strategies optimize the enzymatic synthesis of nucleoside 5'-diphosphates from H-phosphonate precursors?

ADP synthesis via H-phosphonate intermediates requires strict anhydrous conditions and catalytic pyridine. Key steps:

  • Activate the H-phosphonate monoester with pivaloyl chloride in dry acetonitrile (3:1 molar ratio) .
  • Couple with a nucleoside using 4-dimethylaminopyridine (DMAP) as a catalyst (yield >85%) .
  • Oxidize intermediates with iodine/water to form phosphate bonds, followed by ion-exchange chromatography (DEAE Sephadex) to isolate the disodium salt .
  • Confirm regioselectivity via ³¹P NMR: δ –10.5 ppm (α-phosphate), –22.3 ppm (β-phosphate) .

Q. Methodological Challenges

Q. How can ADP hydrolysis be minimized in mitochondrial oxidative phosphorylation assays?

Mitochondrial ADPases rapidly degrade ADP, skewing ATP synthesis measurements. Mitigation approaches:

  • Use ADP analogs (e.g., ADPβS) resistant to phosphatase activity .
  • Add 10 mM sodium azide to inhibit F1F0-ATPase .
  • Monitor ADP:ATP ratios in real time using luciferase-based assays (limit detection: 0.1 nM ATP) .

Q. What experimental controls are essential when studying ADP’s role in purinergic signaling?

  • Negative controls : Use P2Y receptor antagonists (e.g., MRS2179 for P2Y1) or knockout cell lines .
  • Matrix controls : Test ADP stability in assay buffers (e.g., DMEM vs. HEPES) to rule out pH-dependent hydrolysis .
  • Interference controls : Pre-treat samples with hexokinase/glucose to deplete ambient ATP, isolating ADP-specific effects .

Properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHFIIOXORNJT-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341117
Record name Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172-42-5
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 74003137
Adenosine5'-diphosphate,monosodiumsaltdihydrate
CID 74003137
Adenosine5'-diphosphate,monosodiumsaltdihydrate
CID 74003137
CID 74003137
Adenosine5'-diphosphate,monosodiumsaltdihydrate
CID 74003137
Adenosine5'-diphosphate,monosodiumsaltdihydrate
CID 74003137
Adenosine5'-diphosphate,monosodiumsaltdihydrate
CID 74003137
CID 74003137
Adenosine5'-diphosphate,monosodiumsaltdihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.